![molecular formula C10H13FN2O6 B1342964 5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione CAS No. 61671-80-5](/img/structure/B1342964.png)
5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
- Cancer Therapy : It can be converted into 5-fluorouracil, which is used in various cancer treatments .
- Nucleoside Hydrolase Research : Studied for its potential use with nucleoside hydrolases which could broaden substrate specificity .
- Nucleic Acid Research : As a base analog in oligonucleotide modifications, it is used in 2’-O-Methyl RNA analog research .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 5-Fluoro-2’-O-methyluridine is the enzyme thymidylate synthase . Thymidylate synthase is responsible for the methylation of deoxyuridine monophosphate (dUMP) to form thymidine monophosphate (dTMP), a nucleotide required for DNA replication .
Mode of Action
5-Fluoro-2’-O-methyluridine, once inside the cell, is converted to 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), which inhibits thymidylate synthase . This inhibition blocks the synthesis of the pyrimidine thymidylate (dTMP), which is a nucleotide required for DNA replication . The interruption of this process leads to a decrease in DNA synthesis and cell proliferation .
Biochemical Pathways
5-Fluoro-2’-O-methyluridine affects the biochemical pathway of DNA synthesis. By inhibiting thymidylate synthase, it prevents the formation of dTMP, a crucial component of DNA . This disruption in the DNA synthesis pathway leads to cell cycle arrest and ultimately cell death .
Pharmacokinetics
It is known that the compound is well absorbed but undergoes substantial first-pass metabolism by cytidine deaminase .
Result of Action
The molecular effect of 5-Fluoro-2’-O-methyluridine is the inhibition of DNA synthesis due to the blockage of dTMP formation . This leads to cell cycle arrest and induction of apoptosis . At the cellular level, it can cause autophagic features, particularly in exposed cardiomyocytes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2’-O-methyluridine. For instance, the pH and complexing ions in the environment can affect the speciation of the compound . Additionally, the presence of other chemical compounds in the environment can potentially interact with 5-Fluoro-2’-O-methyluridine, altering its effectiveness .
Eigenschaften
IUPAC Name |
5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAIYNPYHNWHGS-JXOAFFINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617603 |
Source


|
| Record name | 5-Fluoro-2'-O-methyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |
CAS RN |
61671-80-5 |
Source


|
| Record name | 5-Fluoro-2'-O-methyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the discovery of RK9NH relate to the potential use of 5-fluoro-2'-O-methyluridine in cancer therapy?
A1: The study found that RK9NH can convert 5-fluoro-2'-O-methyluridine into 5-fluorouracil []. 5-Fluorouracil is a known chemotherapeutic agent used in cancer treatment. This suggests that RK9NH could potentially be engineered or utilized to convert 5-fluoro-2'-O-methyluridine into 5-fluorouracil within the body, acting as a prodrug strategy for cancer therapy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

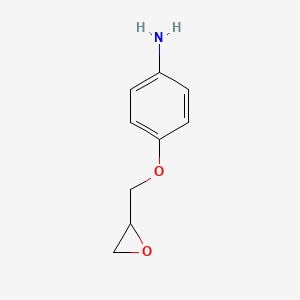
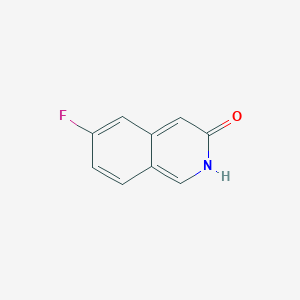

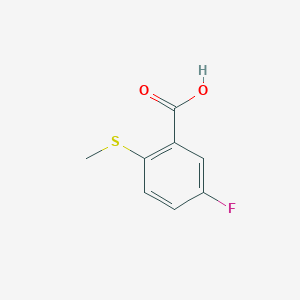

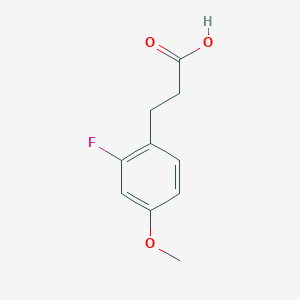
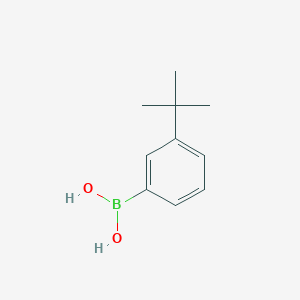
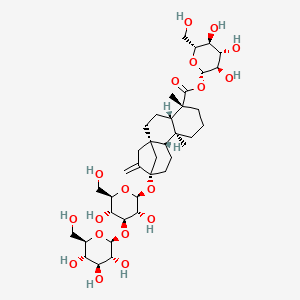
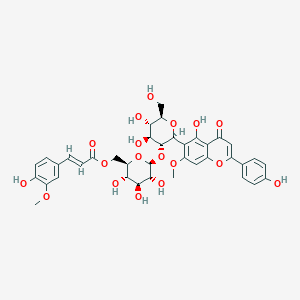
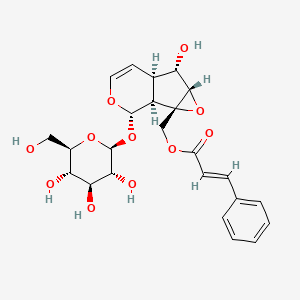
![1H-Imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1342909.png)
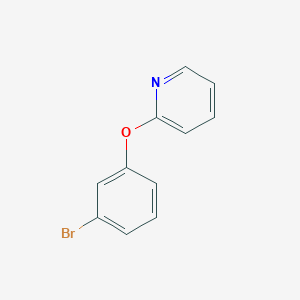
![6-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1342915.png)
